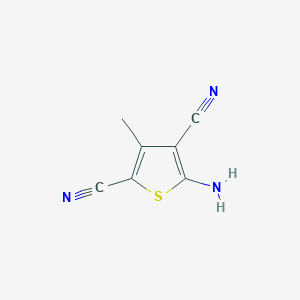

5-Amino-3-methylthiophene-2,4-dicarbonitrile

Description

Properties

IUPAC Name |

5-amino-3-methylthiophene-2,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S/c1-4-5(2-8)7(10)11-6(4)3-9/h10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSCENSWKWQJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967032 | |

| Record name | 5-Amino-3-methyl-2,4-thiophenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52603-48-2 | |

| Record name | 5-Amino-3-methyl-2,4-thiophenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52603-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,5-dicyano-4-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052603482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-3-methyl-2,4-thiophenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-methylthiophene-2,4-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3,5-DICYANO-4-METHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9IXO9SXIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 5-Amino-3-methylthiophene-2,4-dicarbonitrile: A Core Heterocyclic Building Block

An In-Depth Technical Guide Topic: 5-Amino-3-methylthiophene-2,4-dicarbonitrile Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of this compound, a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical identity, including its IUPAC name and detailed structural features. The document further explores the prevalent synthetic methodology, the Gewald reaction, explaining the mechanistic rationale behind its efficiency. Finally, we discuss the compound's primary application as a versatile chemical intermediate for the development of novel therapeutic agents and functional materials, supported by insights into the role of the 2-aminothiophene scaffold in drug discovery.

Chemical Identity and Structural Elucidation

This compound is a polysubstituted thiophene, a class of sulfur-containing aromatic heterocycles. Its structure is characterized by an amino group at the 5-position, a methyl group at the 3-position, and two nitrile (cyano) groups at the 2- and 4-positions. This dense arrangement of functional groups makes it a highly valuable and reactive intermediate for further chemical elaboration.

The formal nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. It is also commonly referred to by synonyms such as 5-amino-3-methyl-2,4-thiophenedicarbonitrile[1][2].

Core Properties and Identifiers

The fundamental properties of this compound are summarized below, providing essential identifiers for researchers.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 52603-48-2 | Sigma-Aldrich, PubChem[1][2] |

| Molecular Formula | C₇H₅N₃S | Moldb, PubChem[1][3] |

| Molecular Weight | 163.20 g/mol | Moldb, PubChem[1][3] |

| Canonical SMILES | CC1=C(SC(=C1C#N)N)C#N | PubChem[1] |

| InChI Key | GCSCENSWKWQJQG-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid, typically a powder or crystalline solid | Methylamine Supplier[4] |

| Solubility | Low solubility in water; soluble in some organic solvents like DMSO | Quinoline[5] |

Chemical Structure Diagram

The structural arrangement of the thiophene core and its substituents is critical to its chemical reactivity and utility.

Caption: Generalized workflow for the Gewald synthesis of the title compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial heterocyclic building block .[3] Its value lies in the strategic placement of reactive functional groups on a privileged medicinal scaffold.

-

The 2-Aminothiophene Scaffold: This core structure is found in a wide array of biologically active molecules and approved drugs.[6] Derivatives have demonstrated activities as enzyme inhibitors, receptor modulators, and antimicrobial or antiproliferative agents.[6] The amino group at the 2-position provides a key vector for synthetic diversification, allowing chemists to build out more complex molecules.

-

The Dinitrile Functionality: The two nitrile groups are powerful synthetic handles.

-

Pharmacophore Mimicry: The nitrile can act as a bioisostere for a carbonyl group, serving as a hydrogen bond acceptor in interactions with biological targets like enzymes.[7]

-

Chemical Conversion: Nitriles can be readily hydrolyzed to carboxylic acids or amides, reduced to amines, or used in cycloaddition reactions to form other heterocyclic rings (e.g., tetrazoles). This versatility allows for the exploration of a vast chemical space from a single intermediate.

-

This compound is therefore a key starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Its use is prominent in the synthesis of condensed thiophene systems, such as thieno[2,3-d]pyrimidines, which are themselves important pharmacophores.

Safety and Handling

Authoritative Grounding: As with any laboratory chemical, proper handling is essential. According to the Globally Harmonized System (GHS) classifications provided from notifications to the European Chemicals Agency (ECHA), this compound presents specific hazards.

-

GHS Hazard Statements:

Handling and Storage Recommendations:

-

Storage: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[4][8] The container should be tightly sealed.[4]

-

Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound stands out as a strategically designed chemical intermediate. Its synthesis via the reliable Gewald reaction and the versatile reactivity of its functional groups make it an invaluable tool for researchers in medicinal chemistry and materials science. Its utility as a building block for constructing complex, biologically active molecules ensures its continued relevance in the pipeline of modern drug development and scientific discovery.

References

-

5-Amino-3-methyl-2,4-thiophenedicarbonitrile | C7H5N3S | CID 819555. PubChem, National Center for Biotechnology Information. [Link]

-

This compound - [A44891]. Synthonix. [Link]

-

5-Amino-3-methyl-2,4-thiophenedicarbonitrile: Properties, Applications, Safety Data & Supplier Information. Quinoline. [Link]

-

5-Amino-3-ethylthiophene-2,4-dicarbonitrile | C8H7N3S | CID 167095458. PubChem, National Center for Biotechnology Information. [Link]

-

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank 2003, M340. [Link]

-

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]

-

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | C11H15NO4S. PubChem, National Center for Biotechnology Information. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 2022. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2010. [Link]

Sources

- 1. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile | C7H5N3S | CID 819555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 52603-48-2 [sigmaaldrich.com]

- 3. 52603-48-2 | this compound - Moldb [moldb.com]

- 4. 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile Manufacturer & Supplier in China | High Purity Chemical For Synthesis & Research [nj-finechem.com]

- 5. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile: Properties, Applications, Safety Data & Supplier Information [quinoline-thiophene.com]

- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 52603-48-2|this compound|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to the Synthesis of 5-Amino-3-methylthiophene-2,4-dicarbonitrile via the Gewald Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Gewald three-component reaction stands as a cornerstone of heterocyclic chemistry, offering an efficient, atom-economical, and versatile pathway to constructing polysubstituted 2-aminothiophenes.[1][2][3] This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[4][5][6] This technical guide provides an in-depth exploration of the Gewald reaction, with a specific focus on the synthesis of 5-Amino-3-methylthiophene-2,4-dicarbonitrile (CAS 52603-48-2), a valuable and highly functionalized intermediate for chemical and pharmaceutical development.[7][8][9][10] We will dissect the reaction mechanism, present a detailed experimental protocol, analyze critical parameters for process optimization, and discuss the broader applications of the resulting thiophene scaffold in the landscape of drug discovery.

The Mechanistic Heart of the Gewald Reaction

The synthesis of the thiophene ring in a one-pot fashion from simple acyclic precursors is a testament to the elegance of this multicomponent reaction.[4] While variations exist, the generally accepted mechanism unfolds through a sequence of condensation, sulfur addition, and cyclization.[11][12] Recent computational studies using Density Functional Theory (DFT) have further illuminated the pathway, confirming the initial Knoevenagel condensation as the primary initiating event.[13][14][15][16]

The entire process is a thermodynamically driven cascade, where the formation of the stable, aromatic 2-aminothiophene ring funnels the various intermediates toward the final product.[13][15]

The three core mechanistic steps are:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[11][17] The base, typically a secondary amine like morpholine or piperidine, deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon.[17] Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel-Cope product.[1][13]

-

Michael-type Addition of Sulfur: The base then facilitates the deprotonation of the Knoevenagel-Cope product at the α-carbon, creating a carbanion.[14][15] This nucleophile attacks the elemental sulfur ring (S₈), leading to its opening and the formation of a polysulfide intermediate.[13][14][15] While the exact mechanism of sulfur degradation can be complex, this step effectively adds a sulfur atom to the carbon backbone.[13]

-

Intramolecular Cyclization & Tautomerization: The terminal sulfur atom of the intermediate, now bearing a negative charge, performs a nucleophilic attack on the carbon of one of the nitrile groups. This intramolecular cyclization forms the five-membered thiophene ring.[11][12] A final, rapid tautomerization (an imine-enamine rearrangement) yields the thermodynamically stable 2-aminothiophene aromatic system.

Diagram: The Gewald Reaction Mechanism

Caption: Generalized workflow of the Gewald three-component reaction.

Experimental Protocol: Synthesis of a Representative 2-Aminothiophene

While the synthesis of the specifically substituted this compound requires more complex starting materials (likely a β-ketonitrile), the following protocol for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is representative of the general Gewald procedure and can be adapted accordingly.[12]

Objective: To synthesize 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Reagent Table

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Molar Eq. | Mass/Volume |

| Cyclohexanone | 98.14 | 10 | 1.0 | 0.98 g (1.04 mL) |

| Malononitrile | 66.06 | 10 | 1.0 | 0.66 g |

| Elemental Sulfur | 32.06 | 12 | 1.2 | 0.38 g |

| Morpholine | 87.12 | ~2 | ~0.2 | ~0.17 mL |

| Ethanol | 46.07 | - | - | 20 mL |

Step-by-Step Methodology

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (20 mL).

-

Reagent Addition: Sequentially add cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) to the ethanol. Stir the mixture to create a suspension.

-

Catalyst Introduction: While stirring at room temperature, add the basic catalyst, morpholine (~2 mmol), dropwise to the reaction mixture. Causality Note: A mild base is crucial. Strong bases can induce self-condensation of the ketone or other unwanted side reactions.[17]

-

Reaction Execution: Heat the mixture to a gentle reflux (approximately 50-60°C). The choice of ethanol as a solvent is often advantageous due to its ability to dissolve sulfur better than some other organic solvents, facilitating a more homogeneous reaction.[18]

-

Monitoring Progress: Allow the reaction to proceed for 2-4 hours. Monitor the consumption of starting materials using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate complete precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying and Characterization: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[12]

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow for a typical Gewald synthesis.

Process Optimization & Troubleshooting

Achieving high yields and purity in the Gewald reaction hinges on the careful control of several key parameters. A systematic approach to optimization is critical for developing a robust and scalable synthesis.

| Parameter | Recommended Action & Rationale | Potential Pitfalls |

| Base Selection | Use a mild secondary amine (morpholine, piperidine) or tertiary amine (triethylamine). The base's primary role is to catalyze the Knoevenagel condensation without causing side reactions.[1][19] | Excessively strong bases can lead to dimerization or polymerization. Insufficient base results in a sluggish or incomplete condensation step. |

| Solvent Choice | Ethanol is a common and effective choice. It balances reagent solubility with a suitable boiling point for thermal reactions. Other solvents like DMF or even water can be used depending on the specific substrates.[1][18] | Poor sulfur solubility can create a heterogeneous mixture and slow reaction rates. High-boiling solvents may require more stringent temperature control to avoid side reactions. |

| Temperature | Maintain a moderate temperature (typically 40-60°C). This provides sufficient energy to overcome activation barriers without promoting decomposition or polymerization. | Excessive heat is a primary cause of dark, tarry reaction mixtures due to the formation of complex polysulfides and polymers.[20] |

| Reagent Purity | Use high-purity starting materials. Impurities can sometimes catalyze unwanted side reactions. | Impurities can lead to discoloration and the formation of difficult-to-remove byproducts. |

| Side Reactions | The most common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate.[20] This can be minimized by controlling the temperature and considering a slow, controlled addition of reagents. | Dimer formation directly competes with the desired intramolecular cyclization, reducing the overall yield of the thiophene product. |

Modern advancements such as microwave-assisted synthesis have been shown to dramatically reduce reaction times from hours to minutes while often improving yields.[11][12][21]

Role in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists for several compelling reasons:

-

Privileged Scaffold: The 2-aminothiophene core is a well-established "privileged structure" that can interact with a wide range of biological targets.[6] Its presence in approved drugs like the antipsychotic Olanzapine and the anti-inflammatory Tinoridine validates its pharmaceutical relevance.[6][22]

-

Versatile Functional Handles: The primary amino group at the 5-position and the two nitrile groups at the 2- and 4-positions are exceptionally versatile functional handles. The amino group can be readily acylated, alkylated, or used in cyclocondensation reactions to build fused heterocyclic systems.

-

The Nitrile Pharmacophore: The nitrile (–C≡N) group itself is a valuable pharmacophore. It is metabolically robust, can act as a hydrogen bond acceptor mimicking a carbonyl group, and its strong dipole can engage in favorable interactions within a protein's active site.[23] Its inclusion is a deliberate design element in many modern pharmaceuticals.[23]

The Gewald reaction's simplicity and tolerance for diverse starting materials make it ideal for generating large libraries of substituted aminothiophenes for high-throughput screening, accelerating the discovery of new lead compounds in drug development programs.[4]

Conclusion

The Gewald reaction is a powerful and enduring tool in synthetic organic chemistry. Its ability to construct complex, highly functionalized aminothiophenes like this compound from simple, readily available precursors underscores its efficiency and utility. For researchers in drug discovery, understanding the nuances of this reaction—from its mechanistic underpinnings to its practical optimization—is key to leveraging the full potential of the aminothiophene scaffold. By mastering this reaction, scientists can continue to build novel molecular architectures that address pressing therapeutic challenges.

References

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Putra, M. R. A., & Kassim, M. (2020). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Gewald reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. [Link]

-

Kour, J., et al. (2015). The Gewald multicomponent reaction. PubMed, National Institutes of Health. [Link]

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Gomaa, M. A.-M. (2017). The Gewald reaction in dye chemistry. ResearchGate. [Link]

-

Nguyen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Kumar, D., et al. (2016). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia. [Link]

-

Nguyen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

-

Nguyen, K. A., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Nguyen, K. A. (2024). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society. [Link]

-

Li, J., et al. (2015). Optimization of reaction conditions in the presence of catalytic amount of base. ResearchGate. [Link]

-

Quinoline. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile. Quinoline. [Link]

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Synthonix. This compound. Synthonix. [Link]

-

Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. MDPI. [Link]

-

Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]

-

Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

-

Moldb. This compound CAS No.: 52603-48-2. Moldb. [Link]

-

El-Sheref, E. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central, National Institutes of Health. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 4. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile: Properties, Applications, Safety Data & Supplier Information [quinoline-thiophene.com]

- 8. Synthonix, Inc > 52603-48-2 | this compound [synthonix.com]

- 9. 52603-48-2 | this compound - Moldb [moldb.com]

- 10. 52603-48-2|this compound|BLD Pharm [bldpharm.com]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 17. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. researchgate.net [researchgate.net]

- 23. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 5-Amino-3-methylthiophene-2,4-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Amino-3-methylthiophene-2,4-dicarbonitrile, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] A thorough understanding of its solubility and stability is paramount for its effective application in drug discovery, formulation development, and materials engineering. This document offers both foundational knowledge and actionable experimental protocols to empower researchers in their investigations of this versatile thiophene derivative.

Core Physicochemical Properties

This compound is a polysubstituted 2-aminothiophene, a class of compounds known for their chemical stability and diverse biological activities.[2][3] The presence of amino and dinitrile functional groups on the thiophene ring significantly influences its chemical behavior.

| Property | Value/Description | Source |

| Molecular Formula | C₇H₅N₃S | [1][4] |

| Molecular Weight | 163.20 g/mol | [1][4] |

| CAS Number | 52603-48-2 | [1][5] |

| Appearance | Typically a solid, crystalline powder. | [6] |

| General Solubility | Poorly soluble in water; soluble in polar organic solvents such as DMSO and DMF. | [6][7] |

| General Stability | Stable under normal storage conditions. | [6][7] |

A foundational understanding of these properties is the first step in designing robust experimental plans and anticipating the compound's behavior in various applications.

Strategic Importance of Solubility and Stability Assessment

In the realm of drug development, the solubility and stability of a lead compound are critical determinants of its potential for success. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug candidate. Similarly, chemical instability can result in a shortened shelf-life, the formation of potentially toxic degradation products, and a loss of potency over time. Therefore, a comprehensive evaluation of these parameters is a non-negotiable aspect of preclinical development.

In-Depth Solubility Profiling

The solubility of this compound is a key parameter that governs its handling, formulation, and biological activity. Due to its aromatic and crystalline nature, it is expected to have low aqueous solubility. A detailed understanding of its solubility in various solvent systems is crucial for its application.

Theoretical Considerations

The structural features of this compound—a planar aromatic ring, a non-polar methyl group, and polar amino and nitrile groups—suggest a complex solubility profile. The amino group can act as a hydrogen bond donor, while the nitrile groups and the sulfur atom can act as hydrogen bond acceptors, potentially allowing for dissolution in polar protic and aprotic solvents. However, the overall planarity and the presence of the non-polar methyl group contribute to its hydrophobic character, leading to poor water solubility.

Experimental Determination of Solubility

To obtain a comprehensive solubility profile, both kinetic and thermodynamic solubility should be assessed.

Kinetic solubility provides a high-throughput initial assessment of a compound's dissolution characteristics and is particularly useful in early-stage drug discovery.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for precipitation to occur.

-

Analysis: Analyze the samples using nephelometry or turbidimetry to detect the formation of a precipitate. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for formulation development.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, methanol, acetone).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Quantification: Determine the concentration of the compound in the original supernatant by comparing the peak area to a standard curve of known concentrations. This concentration represents the thermodynamic solubility.

Expected Solubility Profile

Based on the general properties of aminothiophene derivatives, the following solubility trends can be anticipated:

| Solvent | Expected Solubility | Rationale |

| Water | Very Low | The hydrophobic thiophene ring and methyl group dominate over the polar functional groups. |

| Phosphate-Buffered Saline (pH 7.4) | Low | Similar to water, with minimal expected impact from physiological pH on the non-ionizable functional groups. |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of disrupting the crystal lattice and solvating the molecule effectively. |

| Dimethylformamide (DMF) | High | Another polar aprotic solvent with similar solvating properties to DMSO. |

| Ethanol/Methanol | Moderate | Polar protic solvents that can engage in hydrogen bonding with the amino and nitrile groups. |

| Acetone | Moderate | A polar aprotic solvent that can offer a balance of polarity for dissolution. |

Comprehensive Stability Assessment

The chemical stability of this compound is a critical quality attribute that must be thoroughly investigated to ensure its integrity and safety in its intended applications.

Theoretical Degradation Pathways

The aminothiophene scaffold is generally stable; however, the presence of the amino and nitrile groups introduces potential sites for degradation.[2][3] Potential degradation pathways could include:

-

Hydrolysis: The nitrile groups could be susceptible to hydrolysis under strongly acidic or basic conditions to form carboxamides and subsequently carboxylic acids.

-

Oxidation: The electron-rich thiophene ring and the amino group could be susceptible to oxidation, leading to the formation of sulfoxides or other oxidative degradation products.

-

Photodegradation: Exposure to UV or visible light could induce photochemical reactions, leading to decomposition.

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. These studies involve subjecting the compound to conditions more severe than accelerated stability testing.

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture). Also, prepare samples of the solid compound.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Treat the solution with 0.1 M NaOH and heat at 60-80 °C for a specified period.

-

Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 80 °C) for a specified period.

-

Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

-

Peak Purity and Mass Balance: For the HPLC analysis, use a photodiode array (PDA) detector to assess peak purity of the parent compound. Calculate the mass balance to ensure that all degradation products are accounted for.

-

Identification of Degradants: For significant degradation products, use LC-MS/MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions as recommended by the International Council for Harmonisation (ICH) guidelines to establish the re-test period or shelf life of the compound.

Recommended Storage Conditions for Long-Term Stability Studies

| Condition | Temperature | Relative Humidity |

| Long-Term | 25 °C ± 2 °C | 60% RH ± 5% RH |

| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH |

Experimental Protocol: Long-Term Stability Study

-

Sample Packaging: Package the solid this compound in a container closure system that is representative of the intended storage and distribution packaging.

-

Storage: Place the packaged samples in stability chambers maintained at the long-term and accelerated conditions.

-

Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analysis: Analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A robust, validated stability-indicating HPLC method is the cornerstone of any reliable stability study. This method must be able to separate the parent compound from its degradation products and any process-related impurities.

Logical Flow for Method Development

Caption: Logical flow for developing a stability-indicating HPLC method.

Recommended Starting HPLC Conditions

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with a low percentage of B, and gradually increase to elute the compound and its more non-polar degradants.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at a suitable wavelength (determined by UV-Vis spectral scan of the compound)

-

Injection Volume: 10 µL

This method should be optimized to achieve adequate resolution between the parent peak and all degradation product peaks.

Conclusion and Future Directions

This guide has outlined the critical importance of understanding the solubility and stability of this compound and has provided detailed, actionable protocols for their experimental determination. A thorough characterization of these properties is essential for advancing research and development involving this compound. Future work should focus on the practical application of these protocols to generate a comprehensive, publicly available dataset of the physicochemical properties of this important thiophene derivative. Such data will be invaluable to the scientific community and will facilitate the development of novel therapeutics and materials.

References

- Abdel-Fattah, A. M., et al. (2006). Synthesis and biological activity of some new 2-aminothiophene derivatives. Bioorganic & Medicinal Chemistry, 14(12), 4189-4198.

-

This compound. PubChem. (n.d.). Retrieved from [Link]

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2022).

- El-Saghier, A. M. M. (2002). Synthesis of Some New Thieno[2,3-d]pyrimidines of Expected Biological Activity.

- Félix, R., et al. (2016). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals, 9(4), 69.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- MDPI. (2003).

- Rahman, M. M., et al. (2021). Ternary copolymers containing 3,4-dicyanothiophene for efficient organic solar cells with reduced energy loss. Journal of Materials Chemistry A, 9(24), 14035-14044.

-

ResearchGate. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methylthiophene-2,3-dicarbonitrile. Retrieved from [Link]

- Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II.

-

Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Retrieved from [Link]

-

Xinxiang Alpha Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 52603-48-2 | this compound - Moldb [moldb.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile | C7H5N3S | CID 819555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 52603-48-2 [sigmaaldrich.com]

- 6. 5-Amino-3-methyl-2,4-thiophenedicarbonitrile: Properties, Applications, Safety Data & Supplier Information [quinoline-thiophene.com]

- 7. 5-Amino-3-Methyl-2,4-Thiophenedicarbonitrile Manufacturer & Supplier in China | High Purity Chemical For Synthesis & Research [nj-finechem.com]

The Versatile Scaffold: Unlocking the Potential of 5-Amino-3-methylthiophene-2,4-dicarbonitrile in Medicinal Chemistry

Abstract

The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This technical guide delves into the specific potential of a highly functionalized thiophene derivative, 5-Amino-3-methylthiophene-2,4-dicarbonitrile , as a versatile starting material for the synthesis of potent and selective therapeutic agents. We will explore its synthetic accessibility, its strategic role as a precursor to the powerful thieno[2,3-d]pyrimidine core, and the subsequent application of these derivatives as kinase inhibitors for anticancer therapy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Value of the 2-Aminothiophene Core

The 2-aminothiophene moiety is a cornerstone in the synthesis of a wide array of heterocyclic compounds with significant biological activity.[2][3] Its utility stems from the presence of multiple reactive sites—the amino group and the adjacent nitrile or ester functions—which allow for facile annulation reactions to construct more complex, fused heterocyclic systems. One of the most prominent of these is the thieno[2,3-d]pyrimidine system, a structural bioisostere of purine that has garnered immense interest in drug discovery.[4][5] The thieno[2,3-d]pyrimidine scaffold is particularly renowned for its role in the development of potent kinase inhibitors.[4][6]

Our focus, this compound, is a readily accessible starting material that serves as an ideal entry point for the synthesis of a diverse library of thieno[2,3-d]pyrimidine derivatives. The presence of two nitrile groups and a reactive amino group provides a rich chemical handle for a variety of synthetic transformations.

Synthesis of the Core Scaffold

The most common and efficient method for the synthesis of 2-aminothiophenes, including our title compound, is the Gewald reaction .[7] This one-pot, multi-component reaction is valued for its operational simplicity and the ready availability of its starting materials.

The Gewald Reaction: A Robust Synthetic Route

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base catalyst. For the synthesis of this compound, a variation of this reaction is employed.

Experimental Protocol: Synthesis of this compound

Materials:

-

Malononitrile

-

Elemental sulfur

-

Acetone

-

Morpholine (or other suitable base)

-

Ethanol

Procedure:

-

To a stirred solution of malononitrile (1 equivalent) and acetone (1.5 equivalents) in ethanol, add elemental sulfur (1.1 equivalents).

-

Add morpholine (2 equivalents) dropwise to the mixture at room temperature. An exothermic reaction is typically observed.

-

After the initial reaction subsides, heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and then with water to remove any inorganic salts.

-

Recrystallize the crude product from ethanol or a suitable solvent system to obtain pure this compound as a crystalline solid.

Self-Validation: The purity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy. The presence of the characteristic nitrile stretch in the IR spectrum (around 2200-2250 cm-1) and the amino group protons in the 1H NMR spectrum are key indicators of successful synthesis.

From Thiophene to Thieno[2,3-d]pyrimidine: A Gateway to Kinase Inhibition

The true medicinal chemistry potential of this compound is realized in its conversion to the thieno[2,3-d]pyrimidine scaffold. This is typically achieved through cyclocondensation reactions involving the amino and one of the nitrile groups.

Cyclization Strategies

Several reagents can be employed to effect the cyclization of the 2-aminonitrile to the corresponding 4-aminothieno[2,3-d]pyrimidine. A common and effective method involves the use of formamide or formic acid.

Experimental Protocol: Synthesis of 4-Amino-5-methyl-6-cyanothieno[2,3-d]pyrimidine

Materials:

-

This compound

-

Formamide

Procedure:

-

A mixture of this compound (1 equivalent) and an excess of formamide is heated at 180-200 °C for several hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.

-

The solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality of Experimental Choice: Formamide serves as both a reactant and a solvent in this cyclization. At high temperatures, it provides the single carbon atom required to form the pyrimidine ring. The excess formamide drives the reaction to completion.

Thieno[2,3-d]pyrimidines as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Thieno[2,3-d]pyrimidine-based molecules have emerged as potent inhibitors of several kinases, primarily through competitive binding at the ATP-binding site of the enzyme.[3]

Mechanism of Action: ATP-Competitive Inhibition

The thieno[2,3-d]pyrimidine scaffold acts as a "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's active site and preventing the phosphorylation of downstream substrates. This inhibition of kinase activity disrupts the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[3]

Key Kinase Targets and Anticancer Activity

Derivatives of the thieno[2,3-d]pyrimidine scaffold have shown significant inhibitory activity against a range of therapeutically relevant kinases, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[2][8]

-

Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, its signaling promotes cell proliferation and survival.[4]

Numerous studies have demonstrated the potent anticancer activity of thieno[2,3-d]pyrimidine derivatives against various human cancer cell lines, including colon (HCT-116), liver (HepG2), and breast (MCF-7) cancer cells.[2][7]

Structure-Activity Relationship (SAR) Insights

The biological activity of thieno[2,3-d]pyrimidine derivatives can be fine-tuned by introducing various substituents at different positions of the scaffold. For instance, substitution at the 4-position of the pyrimidine ring with different aniline derivatives has been shown to significantly influence the inhibitory potency against specific kinases. This allows for the optimization of both efficacy and selectivity.

Future Directions and Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and its efficient conversion to the privileged thieno[2,3-d]pyrimidine scaffold provide a robust platform for the discovery of novel kinase inhibitors. The demonstrated anticancer potential of these derivatives, particularly against key targets like VEGFR-2 and EGFR, underscores the continued importance of this chemical space in the development of targeted cancer therapies. Future research will undoubtedly focus on the synthesis of new libraries of derivatives with improved potency, selectivity, and pharmacokinetic properties, further unlocking the therapeutic potential of this remarkable scaffold.

Visualizations

Diagram 1: Synthetic Pathway from Core Scaffold to Thieno[2,3-d]pyrimidine

Caption: Synthetic route to thieno[2,3-d]pyrimidine kinase inhibitors.

Diagram 2: Mechanism of Kinase Inhibition

Sources

- 1. Synthonix, Inc > 52603-48-2 | this compound [synthonix.com]

- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Advent of a Cornerstone: A Technical Guide to the Discovery and Synthetic Evolution of 2-Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Hero of Heterocyclic Chemistry

In the vast landscape of medicinal chemistry and materials science, the 2-aminothiophene scaffold has emerged as a "privileged structure," a molecular framework that consistently imparts desirable biological activity and material properties.[1][2] Its journey from a synthetic curiosity to a cornerstone of modern molecular design is a testament to the power of synthetic innovation. This guide provides an in-depth exploration of the discovery and historical development of 2-aminothiophene synthesis, with a particular focus on the revolutionary Gewald reaction. We will delve into the mechanistic underpinnings of this and other key synthetic strategies, provide detailed experimental protocols, and offer a comparative analysis to inform contemporary research and development. The narrative that follows is not merely a recitation of reactions, but an exposition of the chemical logic that has driven the field forward, empowering researchers to harness the full potential of this versatile heterocyclic motif.

The Pre-Gewald Era: Early Stirrings and Synthetic Hurdles

The story of 2-aminothiophenes is intrinsically linked to the broader history of thiophene chemistry. While thiophene itself was first isolated by Viktor Meyer in 1882, the direct and efficient synthesis of its 2-amino derivatives remained a significant challenge for many decades.[3] Early methods for constructing the thiophene ring, such as the Paal-Knorr synthesis (1884) and the Volhard–Erdmann cyclization (1885), were groundbreaking for their time but not readily adaptable for the direct introduction of an amino group at the 2-position.[4]

The Gewald Reaction: A Paradigm Shift in Thiophene Synthesis

In 1966, a pivotal moment in heterocyclic chemistry arrived with the publication of a new method for the synthesis of polysubstituted 2-aminothiophenes by German chemist Karl Gewald.[7] This one-pot, three-component reaction, now famously known as the Gewald aminothiophene synthesis, revolutionized the field by providing a remarkably straightforward and versatile route to these important molecules.[8] The reaction brings together a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base to construct the 2-aminothiophene ring in a single, efficient step.[7][8]

The elegance and practicality of the Gewald reaction lie in its convergence, atom economy, and the mild conditions under which it can be performed.[5][9] This breakthrough opened the door for the synthesis of a vast library of 2-aminothiophene derivatives, fueling their investigation in medicinal chemistry and materials science.[10][11]

Dissecting the Mechanism: A Symphony of Condensation, Sulfuration, and Cyclization

For nearly three decades after its discovery, the precise mechanism of the Gewald reaction remained a subject of speculation.[7] Modern computational and experimental studies have now provided a detailed picture of the intricate dance of intermediates that lead to the final product.[4][12][13][14] The generally accepted mechanism proceeds through three key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone or aldehyde and the α-cyanoester.[7][15] The base abstracts a proton from the active methylene group of the cyanoester, generating a carbanion that attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[15]

-

Sulfuration: The α,β-unsaturated nitrile then reacts with elemental sulfur. The mechanism of sulfur addition is complex and can involve the opening of the S8 ring by a nucleophile to form a polysulfide chain.[4][12] The enolate of the unsaturated nitrile is believed to attack the sulfur chain, leading to a sulfurated intermediate.[14]

-

Cyclization and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization, with the sulfur attacking the cyano group.[15] A subsequent tautomerization of the resulting imine leads to the stable, aromatic 2-aminothiophene product.[7]

Core Methodologies and Modern Variations

The original Gewald reaction has been the subject of numerous modifications aimed at improving yields, broadening the substrate scope, and enhancing its environmental friendliness. Here, we present a detailed protocol for the classical Gewald synthesis and discuss some of its most important variations.

Classical Gewald Synthesis: A Step-by-Step Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

Reactants:

-

Ketone or Aldehyde (e.g., cyclohexanone)

-

Active Methylene Nitrile (e.g., ethyl cyanoacetate)

-

Elemental Sulfur (powdered)

-

Base (e.g., morpholine or triethylamine)

-

Solvent (e.g., ethanol or methanol)

Procedure:

-

To a stirred solution of the ketone (1 equivalent) and the active methylene nitrile (1 equivalent) in ethanol, add powdered elemental sulfur (1.1 equivalents).

-

To this suspension, add the basic catalyst (e.g., morpholine, 0.5-1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to a gentle reflux (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Variations on a Theme: Expanding the Synthetic Toolbox

The versatility of the Gewald reaction has been further enhanced through several modifications:

-

Microwave-Assisted Gewald Reaction: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[7] This modification is particularly valuable for high-throughput synthesis and library generation.

-

Solvent-Free and Solid-Supported Synthesis: In a push towards greener chemistry, solvent-free Gewald reactions, often performed using mechanochemistry (ball milling) or on solid supports, have been developed.[3][16] These methods minimize waste and can simplify product isolation.

-

Use of Alternative Catalysts and Reaction Media: A wide range of bases, including inorganic bases and ionic liquids, have been employed to catalyze the Gewald reaction.[15] The use of water as a solvent has also been successfully demonstrated, further enhancing the green credentials of this powerful transformation.[15]

Comparative Analysis of Gewald Methodologies

| Method | Typical Reaction Time | Temperature (°C) | Yields (%) | Key Advantages | Key Limitations |

| Classical | 2-24 hours | 50-80 | 60-90 | Well-established, versatile | Long reaction times, use of organic solvents |

| Microwave-Assisted | 5-30 minutes | 80-150 | 70-95 | Rapid, often higher yields | Requires specialized equipment |

| Solvent-Free | 30-60 minutes | 25-100 | 65-90 | Environmentally friendly, simple workup | May not be suitable for all substrates |

| Aqueous Media | 1-5 hours | 25-100 | 70-98 | Green solvent, mild conditions | Substrate solubility can be an issue |

The Legacy of 2-Aminothiophenes: Building Blocks for Complexity

The significance of the Gewald reaction extends beyond the direct synthesis of 2-aminothiophenes. These compounds are invaluable synthetic intermediates, serving as precursors to a wide array of more complex heterocyclic systems.[1] The amino and adjacent functional groups on the thiophene ring provide reactive handles for further chemical transformations, including the construction of fused ring systems. A prominent example is the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological activities, including anticancer and anti-inflammatory properties.[16]

Conclusion: An Enduring Legacy and a Bright Future

The discovery of the Gewald reaction marked a turning point in the synthesis of 2-aminothiophenes, transforming them from chemical curiosities into readily accessible building blocks. The continued refinement of this and other synthetic methods, driven by the principles of green chemistry and the demand for molecular diversity, ensures that the 2-aminothiophene scaffold will remain a central player in the quest for new medicines and advanced materials. This guide has provided a comprehensive overview of the historical development, mechanistic intricacies, and practical applications of 2-aminothiophene synthesis, with the aim of empowering the next generation of scientists to build upon this rich and enduring legacy.

References

-

ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

-

Wikipedia. (2023). Gewald reaction. [Link]

-

ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

-

ACS Publications. (2022). Computational investigations on the mechanism of the Gewald reaction. [Link]

-

ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

ResearchGate. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. [Link]

-

PubMed. (2010). The Gewald multicomponent reaction. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. [Link]

-

PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

-

PubMed Central. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

-

ARKAT USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

-

ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

ResearchGate. (2010). ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. [Link]

-

PubMed Central. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

MDPI. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]

-

Semantic Scholar. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. [Link]

-

Semantic Scholar. (2022). [PDF] Green methodologies for the synthesis of 2-aminothiophene. [Link]

-

ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]

-

PubMed Central. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. [Link]

-

ResearchGate. (2013). Reaction optimization studies of the modified Gewald reaction a. [Link]

-

ResearchGate. (2021). The three versions of Gewald reaction. [Link]

-

ResearchGate. (2017). Proposed mechanism for the Gewald condensation reaction. [Link]

-

Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnrjournal.com [pnrjournal.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 15. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity Screening of Novel Thiophene Derivatives

Introduction: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, stands as a cornerstone in the world of medicinal chemistry.[1][2][3] Its journey from a coal tar byproduct to a "privileged pharmacophore" is a testament to its remarkable versatility and biological significance.[4] The structural resemblance of thiophene to a benzene ring allows it to act as a bioisostere, often leading to enhanced biological activity, improved pharmacokinetic profiles, and better selectivity for therapeutic targets.[1][4] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties, making them a focal point for novel drug discovery.[5][6][7]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals embarking on the biological activity screening of novel thiophene derivatives. We will delve into the strategic design of screening cascades, provide detailed, field-proven protocols for key assays, and emphasize the importance of data integrity and logical progression from initial hits to lead optimization.

The Strategic Imperative: Designing a Robust Screening Cascade

A successful screening campaign for novel thiophene derivatives hinges on a well-designed, multi-tiered screening cascade. This approach allows for the efficient and cost-effective identification of promising compounds while systematically filtering out inactive or toxic candidates. The core principle is to move from broad, high-throughput primary screens to more specific and complex secondary and tertiary assays.

Here, we propose a logical workflow that ensures a self-validating system at each stage, providing confidence in the generated data and guiding subsequent research efforts.

Caption: A logical workflow for the biological screening of novel thiophene derivatives.

Phase 1: Foundational Assessment - In Vitro Cytotoxicity Screening

The initial and most critical step in evaluating any new chemical entity is to assess its cytotoxic potential.[8][9] This primary screen provides a baseline understanding of a compound's effect on cell viability and helps to determine the appropriate concentration range for subsequent, more specific assays.[10]

Core Principle: The Tetrazolium Salt Reduction Assays (MTT & XTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt to a colored formazan product.[9] The intensity of the color is directly proportional to the number of metabolically active cells.[11]

The choice between MTT and XTT often depends on the specific experimental needs. The formazan product of MTT is insoluble and requires a solubilization step, whereas the XTT formazan product is water-soluble, simplifying the protocol.[11]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a widely accepted standard for determining the half-maximal inhibitory concentration (IC50) of novel compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[12] and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[10]

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Novel thiophene derivatives (stock solutions in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well microplates.

-

Microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivatives in complete medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[8] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24 to 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data from cytotoxicity screens should be presented in a clear and concise manner to facilitate comparison between different derivatives.

| Compound ID | Thiophene Substitution Pattern | IC50 (µM) on MCF-7 | IC50 (µM) on HCT-116 | IC50 (µM) on HEK293 | Selectivity Index (SI)* |

| TH-001 | 2-acetyl, 5-phenyl | 15.2 ± 1.8 | 20.5 ± 2.1 | > 100 | > 6.5 |

| TH-002 | 2-carboxy, 5-(p-tolyl) | 8.7 ± 0.9 | 12.3 ± 1.5 | 85.4 ± 7.3 | > 9.8 |

| Doxorubicin | (Positive Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 5.6 ± 0.7 | 6.2 |

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells.

Phase 2: Unveiling Specific Biological Activities

Following the initial cytotoxicity screen, "hit" compounds with significant potency and selectivity are advanced to secondary screening. This phase aims to elucidate the specific biological activities of the thiophene derivatives, guided by the structural features of the compounds and the desired therapeutic application.

A. Antimicrobial Activity Screening

Thiophene derivatives are known to possess significant antibacterial and antifungal properties.[5][12][13] The following protocols are fundamental for assessing the antimicrobial potential of novel compounds.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[13]

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microplates.

-

Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare two-fold serial dilutions of the thiophene derivatives in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

B. Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[16] Thiophene derivatives have shown promise as inhibitors of various enzymes, including kinases and proteases.[1][17]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of thiophene derivatives against a specific protein kinase.

Materials:

-

Recombinant protein kinase.

-

Kinase-specific substrate (peptide or protein).

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Known kinase inhibitor (positive control).

Step-by-Step Methodology:

-

Assay Setup: In a 96- or 384-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the signal (e.g., luminescence) and calculate the percentage of kinase inhibition. Determine the IC50 value from the dose-response curve.

C. Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great therapeutic interest.[18] Thiophene derivatives have been reported to possess antioxidant activity.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the antioxidant capacity of a compound.[18]

Materials:

-

DPPH solution in methanol.

-

Test compounds dissolved in methanol.

-

Standard antioxidant (e.g., Ascorbic acid or Trolox).

Step-by-Step Methodology:

-

Reaction Mixture: In a 96-well plate, mix the DPPH solution with various concentrations of the test compounds.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]

-

Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Phase 3: Advancing the Hits - Lead Optimization and Preclinical Assessment

Compounds that demonstrate promising activity and selectivity in secondary screens are considered "leads" and move into the lead optimization phase. This stage involves a multidisciplinary approach to enhance the desirable properties of the lead compounds while minimizing any undesirable characteristics.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity.[1][20] By systematically modifying the thiophene scaffold and its substituents, researchers can identify the key structural features responsible for the observed activity and optimize the compound's potency and selectivity.[21]

Caption: A simplified diagram illustrating the concept of Structure-Activity Relationship (SAR) studies.

In Vivo Toxicity and Efficacy Studies

Promising lead compounds with favorable SAR are then evaluated in animal models to assess their in vivo toxicity and efficacy.[22][23] Acute toxicity studies help determine the safety profile of the compound, while efficacy studies in disease models provide evidence of its therapeutic potential.[22]